molecular formula C17H21F3N4O2 B2793220 1-Acetyl-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]piperidine-4-carboxamide CAS No. 2415462-50-7

1-Acetyl-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]piperidine-4-carboxamide

Cat. No. B2793220
CAS RN: 2415462-50-7
M. Wt: 370.376
InChI Key: DGAFXCFLKUMRLR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques used in this analysis can include X-ray crystallography, NMR spectroscopy, and computational chemistry .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity, selectivity, and the mechanisms of its reactions .


Physical And Chemical Properties Analysis

This includes studying the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity/basicity, redox potential, and reactivity) .

Mechanism of Action

For biologically active compounds, the mechanism of action describes how the compound interacts with biological systems, such as binding to specific receptors or inhibiting certain enzymes .

Safety and Hazards

This involves examining the compound’s toxicity, flammability, and environmental impact. It may also include information on safe handling and disposal practices .

properties

IUPAC Name

1-acetyl-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F3N4O2/c1-11(25)23-6-3-12(4-7-23)16(26)22-14-9-24(10-14)15-8-13(2-5-21-15)17(18,19)20/h2,5,8,12,14H,3-4,6-7,9-10H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGAFXCFLKUMRLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)NC2CN(C2)C3=NC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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